2,3,4-Triethoxybenzophenone
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Overview
Description
2,3,4-Triethoxybenzophenone is an organic compound with the molecular formula C19H22O4. It is a derivative of benzophenone, characterized by the presence of three ethoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethoxybenzophenone typically involves the reaction of 2,3,4-triethoxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired benzophenone derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2,3,4-Triethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,4-Triethoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,3,4-Trimethoxybenzophenone
- 2,4,5-Triethoxybenzophenone
- 2,2’,4,4’-Tetrahydroxybenzophenone
Comparison: 2,3,4-Triethoxybenzophenone is unique due to its specific arrangement of ethoxy groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activities, making it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
480439-31-4 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
phenyl-(2,3,4-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H22O4/c1-4-21-16-13-12-15(17(20)14-10-8-7-9-11-14)18(22-5-2)19(16)23-6-3/h7-13H,4-6H2,1-3H3 |
InChI Key |
LILFYPQSUSYNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OCC)OCC |
Origin of Product |
United States |
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